1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an isopropyl group and a thienylmethyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction using a thienylmethyl halide and the pyrazole derivative.
Formation of Methanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine: Similar structure but lacks the thienylmethyl group.
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-furanylmethyl)methanamine: Similar structure but with a furanyl group instead of a thienyl group.
Uniqueness
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of both the thienylmethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18ClN3S |
---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H |
InChI Key |
RGGGXXHYIDMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
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